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molecular formula C15H21FN2O2 B8802634 Tert-butyl 4-fluoro-4-(pyridin-2-YL)piperidine-1-carboxylate

Tert-butyl 4-fluoro-4-(pyridin-2-YL)piperidine-1-carboxylate

Cat. No. B8802634
M. Wt: 280.34 g/mol
InChI Key: YVIUIMBOJSSFDZ-UHFFFAOYSA-N
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Patent
US08383638B2

Procedure details

A solution of tert-butyl 4-fluoro-4-pyridin-2-ylpiperidine-1-carboxylate (0.075 g, 0.27 mmol.) in 10 mL of ethyl acetate was saturated with gaseous HCl. After 1 h, the reaction was concentrated in vacuo to provide 2-(4-fluoropiperidin-4-yl)pyridine that gave a mass ion (ES+) of 181.1 for [M+H]+
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.Cl>C(OCC)(=O)C>[F:1][C:2]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
FC1(CCN(CC1)C(=O)OC(C)(C)C)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(CCNCC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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